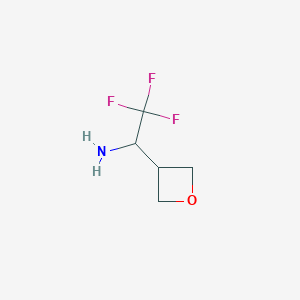
2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine is a chemical compound with the molecular formula C5H8F3NO and a molecular weight of 155.12 g/mol . This compound features a trifluoromethyl group attached to an oxetane ring, which is further connected to an ethanamine moiety. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine typically involves the reaction of oxetane derivatives with trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the oxetane ring . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alkylamines. Substitution reactions can lead to a wide range of functionalized oxetane derivatives .
Scientific Research Applications
2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity. The oxetane ring provides a rigid and sterically constrained structure, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine: This compound features a pyridine ring instead of an oxetane ring, which can alter its chemical and biological properties.
2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-ol:
2,2,2-Trifluoro-1-(oxetan-3-yl)ethanamine hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to the combination of its trifluoromethyl group and oxetane ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxetane ring provides a rigid and sterically constrained structure. These features make it a valuable compound for various scientific research applications .
Properties
CAS No. |
1582719-55-8 |
|---|---|
Molecular Formula |
C5H8F3NO |
Molecular Weight |
155.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4(9)3-1-10-2-3/h3-4H,1-2,9H2 |
InChI Key |
JQQGBEHVICWZRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
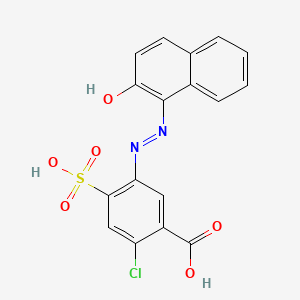
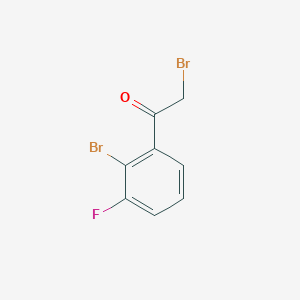

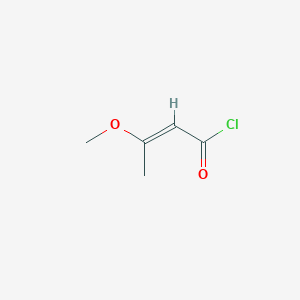
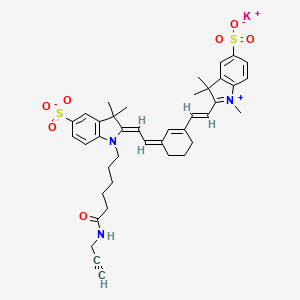
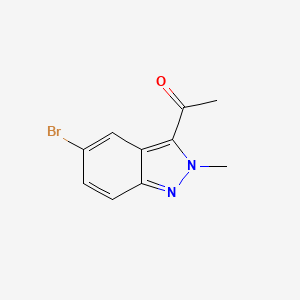
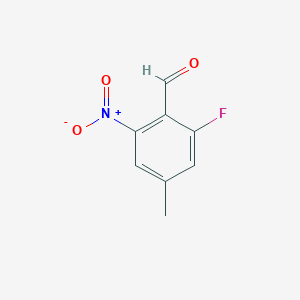
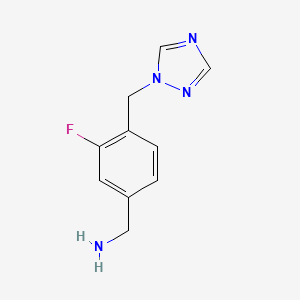
![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
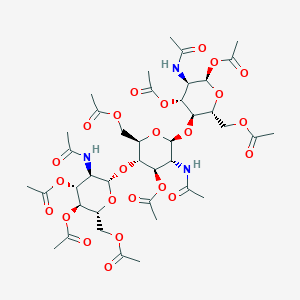
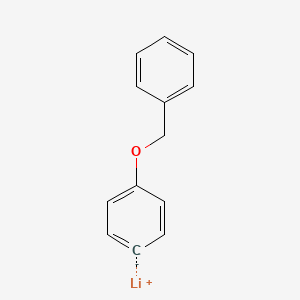

![1-(Pyrazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12846595.png)
